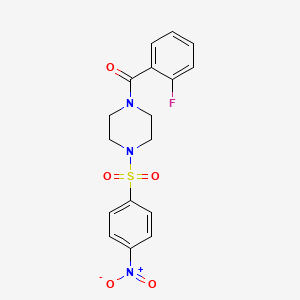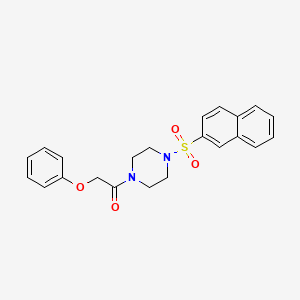METHANONE](/img/structure/B3579508.png)
[4-(BENZYLSULFONYL)PIPERAZINO](4-METHOXYPHENYL)METHANONE
Overview
Description
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both benzylsulfonyl and methoxyphenyl groups in the molecule contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the benzylsulfonyl group: The benzylsulfonyl group can be introduced by reacting the piperazine derivative with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the methoxyphenyl group: The final step involves the reaction of the benzylsulfonyl piperazine derivative with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology:
Antimicrobial Activity: The compound has shown significant antibacterial and antifungal activities.
Anticancer Activity: It has been studied for its potential to inhibit the growth of cancer cells.
Medicine:
Drug Development: The compound is being explored as a potential therapeutic agent for various diseases, including infections and cancer.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets in the body. The benzylsulfonyl group can interact with enzymes or receptors, inhibiting their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The piperazine ring can interact with various biological molecules, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
- 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE
- 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE
- 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE
Uniqueness:
- Methoxy Group: The presence of the methoxy group in 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE enhances its lipophilicity and bioavailability compared to its analogs.
- Biological Activity: The compound exhibits unique biological activities, making it a promising candidate for drug development.
Properties
IUPAC Name |
(4-benzylsulfonylpiperazin-1-yl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-9-7-17(8-10-18)19(22)20-11-13-21(14-12-20)26(23,24)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHHZFRMOJGJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-methoxyphenyl)sulfonyl]-4-(propylsulfonyl)piperazine](/img/structure/B3579428.png)

![1-(3-cyclopentylpropanoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3579448.png)
![2-(3-METHYLPHENOXY)-1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE](/img/structure/B3579456.png)
![(4-FLUOROPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3579468.png)
![Biphenyl-4-yl{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B3579480.png)
![(2-FLUOROPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3579487.png)
![(4-CHLOROPHENYL)[4-(2-NAPHTHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B3579493.png)

![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3579506.png)
![1-(ethylsulfonyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B3579509.png)
![1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]-2,2-DIPHENYLETHANONE](/img/structure/B3579520.png)
![2-(4-BROMOPHENOXY)-1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B3579524.png)
![biphenyl-4-yl[4-(ethylsulfonyl)piperazin-1-yl]methanone](/img/structure/B3579529.png)
